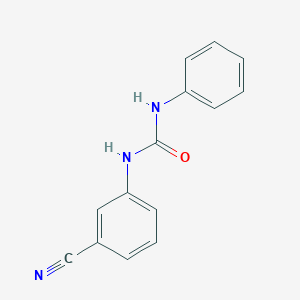![molecular formula C8H6ClN3S2 B1348718 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 37844-22-7](/img/structure/B1348718.png)
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
説明
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of the 1,3,4-thiadiazole class of compounds1. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted with a 2-chlorophenyl group and an amino group1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”. However, the synthesis of similar compounds often involves the reaction of a 2-chlorophenyl group with an amino-thiadiazole2.Molecular Structure Analysis
The molecular structure of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is characterized by a thiadiazole ring substituted with a 2-chlorophenyl group and an amino group1. The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
The specific chemical reactions involving “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” are not available in the sources I found. However, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles due to the presence of the amino group and the thiadiazole ring2.Physical And Chemical Properties Analysis
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a solid4. Its melting point is 229-233 °C4. The compound’s molecular weight is 211.674.科学的研究の応用
-
Pharmaceutical Research
- Summary of Application: The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” could potentially be used in pharmaceutical research. Similar compounds have been shown to enhance muscle protein synthesis and improve exercise performance.
- Results or Outcomes: While I couldn’t find specific results or outcomes for “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, similar compounds have been shown to improve glucose metabolism and insulin sensitivity.
-
Chemical Synthesis
- Summary of Application: The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” can be synthesized from 4-chlorobenzoic acid .
- Methods of Application: The synthesis involves several steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .
- Results or Outcomes: The result of this process is the synthesis of “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”. The compound was characterized by various spectroscopic techniques and single-crystal X-ray diffraction .
-
Antiviral Research
- Summary of Application: Indole derivatives, which are structurally similar to “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, have shown potential as antiviral agents .
- Methods of Application: These compounds are often tested in vitro or in vivo to determine their antiviral effects .
- Results or Outcomes: For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Cancer Treatment
- Summary of Application: The 1,3,4-oxadiazole scaffold, which is present in “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, has shown potential for cancer treatment .
- Methods of Application: These compounds are often tested on different cell lines of various types of cancer .
- Results or Outcomes: It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
-
Antimicrobial Research
- Summary of Application: Indole derivatives, which are structurally similar to “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, have shown potential as antimicrobial agents .
- Methods of Application: These compounds are often tested in vitro to determine their antimicrobial effects .
- Results or Outcomes: For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antimicrobial activity. Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antimicrobial agents with IC50 values ranging from 0.4 to 2.1 μg/mL .
-
Antioxidant Research
- Summary of Application: Chalcones, which are structurally similar to “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol”, have shown potential as antioxidants .
- Methods of Application: These compounds are often tested in vitro to determine their antioxidant effects .
- Results or Outcomes: Various chalcone derivatives show antioxidant properties .
Safety And Hazards
The compound “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” may be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation5. It should be handled with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation5.
将来の方向性
The future directions for “5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol” could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse biological activities of similar compounds, it may be worthwhile to investigate its potential as an antiviral, anti-inflammatory, or anticancer agent3.
特性
IUPAC Name |
5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZMIGMBVWIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351294 | |
| Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37844-22-7 | |
| Record name | 37844-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



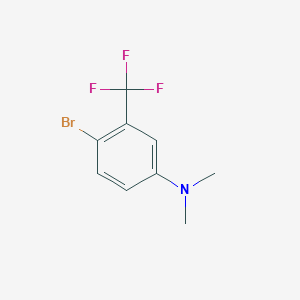

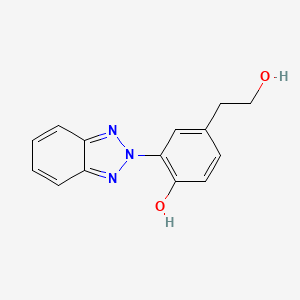
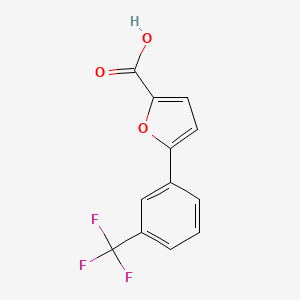
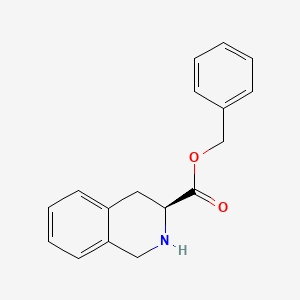
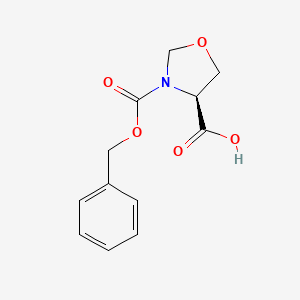
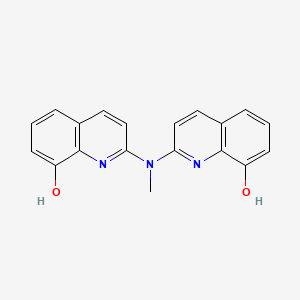
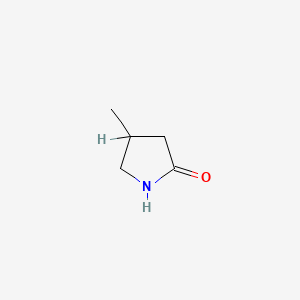
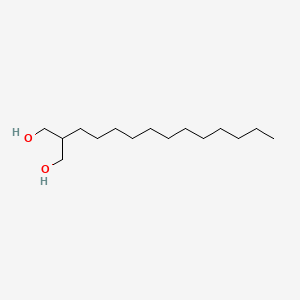
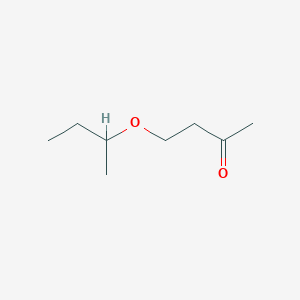
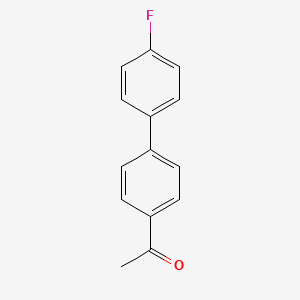
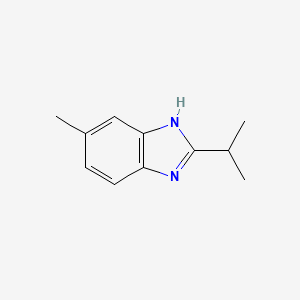
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
